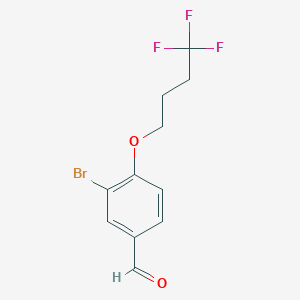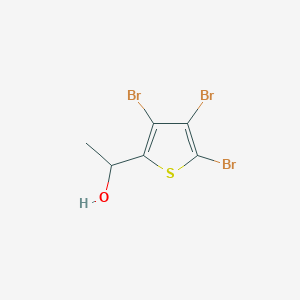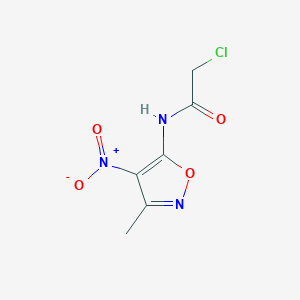
2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a chloro group, a nitro group, and an acetamide group attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide typically involves the reaction of 3-methyl-4-nitro-1,2-oxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2-chloro-N-(3-methyl-4-amino-1,2-oxazol-5-yl)acetamide.
Hydrolysis: Formation of 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetic acid.
Applications De Recherche Scientifique
2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide: Characterized by the presence of a chloro group, nitro group, and acetamide group.
2-chloro-N-(3-methyl-4-amino-1,2-oxazol-5-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
2-chloro-N-(3-methyl-4-nitro-1,2-thiazol-5-yl)acetamide: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
This compound is unique due to the combination of its functional groups and the oxazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H6ClN3O4 |
|---|---|
Poids moléculaire |
219.58 g/mol |
Nom IUPAC |
2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C6H6ClN3O4/c1-3-5(10(12)13)6(14-9-3)8-4(11)2-7/h2H2,1H3,(H,8,11) |
Clé InChI |
NVIXDVULTXPNDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1[N+](=O)[O-])NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)
![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)

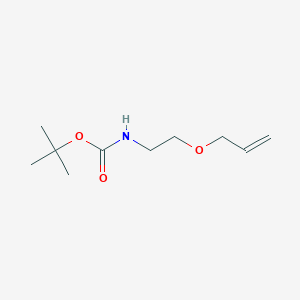

![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)

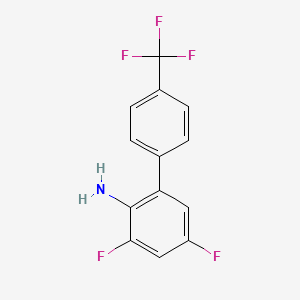


![Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12065711.png)

